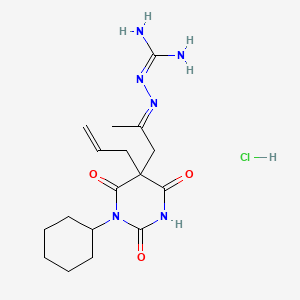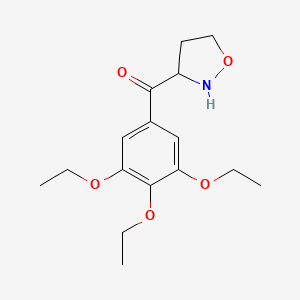
2-(Methylamino)-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-3H-phenoxazin-3-one is an organic compound that belongs to the phenoxazine family Phenoxazines are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3H-phenoxazin-3-one typically involves the reaction of 2-aminophenol with methylamine under specific conditions. The process can be summarized as follows:
Starting Materials: 2-aminophenol and methylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal catalyst, under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(Methylamino)-3H-phenoxazin-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its conductive properties.
Mécanisme D'action
The mechanism by which 2-(Methylamino)-3H-phenoxazin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazine: The parent compound of the phenoxazine family.
2-Aminophenoxazine-3-one: A closely related compound with similar chemical properties.
3H-Phenoxazin-3-one: Another derivative of phenoxazine with distinct applications.
Uniqueness
2-(Methylamino)-3H-phenoxazin-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
41688-04-4 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(methylamino)phenoxazin-3-one |
InChI |
InChI=1S/C13H10N2O2/c1-14-9-6-10-13(7-11(9)16)17-12-5-3-2-4-8(12)15-10/h2-7,14H,1H3 |
Clé InChI |
HHUKQSWBHMNHNX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=NC3=CC=CC=C3OC2=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


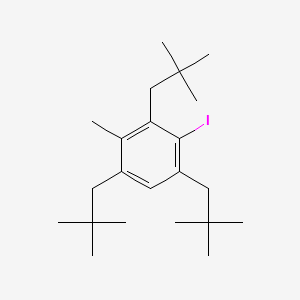
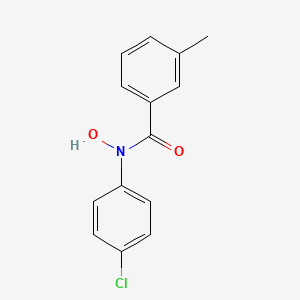
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
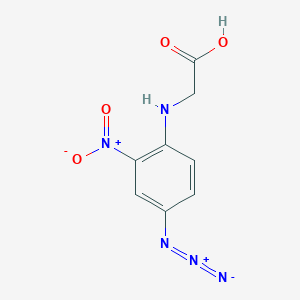


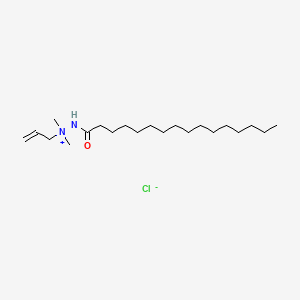

![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)

![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
